molecular formula C19H17NO3 B134805 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde CAS No. 103788-59-6

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Cat. No.: B134805
CAS No.: 103788-59-6
M. Wt: 307.3 g/mol
InChI Key: IPWZPTYWJHXUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde (CAS: 103788-59-6) is a benzaldehyde derivative featuring a 5-methyl-2-phenyloxazole moiety connected via an ethoxy linker to the para-position of the benzaldehyde group. Its structure combines the electron-deficient oxazole ring with the reactive aldehyde group, enabling diverse chemical modifications, such as oxime formation (e.g., via hydroxylamine hydrochloride treatment) for further derivatization .

Preparation Methods

Synthetic Routes for 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Nucleophilic Substitution Using Pre-formed Oxazole Intermediates

A widely reported method involves the reaction of 5-methyl-2-phenyloxazole-4-ethanol with 4-fluorobenzaldehyde under basic conditions. In a representative procedure, sodium hydride (60% dispersion in oil) is added to a solution of 5-methyl-2-phenyloxazole-4-ethanol in DMF at 30–35°C under nitrogen . After stirring for 1 hour, 4-fluorobenzaldehyde is introduced, and the mixture is maintained at 80°C for 16 hours. The product is isolated via aqueous workup, yielding this compound with >98% purity .

Critical Parameters :

  • Base : Sodium hydride outperforms KOH in minimizing side reactions .

  • Solvent : DMF ensures optimal solubility of intermediates .

  • Temperature : Elevated temperatures (80°C) accelerate etherification but require rigorous moisture exclusion .

Reductive Amination and Aldehyde Oxidation

An alternative route begins with 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzonitrile, which is reduced to the corresponding aldehyde using Raney nickel and formic acid. In a patented protocol, Raney nickel (300 g) is suspended in water, followed by the addition of 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzonitrile dissolved in 85% formic acid . The reaction is heated to 100–105°C for 4 hours, yielding the aldehyde with >99% purity after filtration and crystallization .

Advantages :

  • Avoids chromatographic purification.

  • Scalable to industrial production (batch sizes >10 kg) .

Reaction Conditions and Optimization

Solvent and Catalyst Selection

ParameterOptimal ConditionEffect on Yield/Purity
Solvent DMFEnhances nucleophilicity
Base NaH (60% dispersion)Minimizes hydrolysis
Temperature 30–35°C (step 1); 80°C (step 2)Balances kinetics and stability

Industrial-Scale Production

A patented large-scale synthesis (Figure 1) highlights:

  • Etherification : 4-Chlorobenzaldehyde reacts with 5-methyl-2-phenyloxazole-4-ethanol in DMF/NaH.

  • Quenching : Reaction mass is dumped into chilled water to precipitate the product .

  • Purification : Toluene extraction and sodium sulfate drying achieve >99% HPLC purity .

Key Industrial Metrics :

  • Cycle Time : 8–10 hours per batch.

  • Yield : 85–90% (theoretical).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃, δ ppm) : 3.21 (s, 3H, N–CH₃), 4.14–4.24 (m, 4H, O–CH₂ and N–CH₂), 6.63–8.16 (m, aromatic H) .

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient) .

Purity Assessment

Industrial batches are analyzed via:

  • TLC : Rf = 0.6 (ethyl acetate/hexane, 1:1) .

  • Karl Fischer Titration : Moisture content <0.1% .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NaH/DMF Etherification 9099High
Raney Ni Reduction 8599.5Moderate

Trade-offs :

  • NaH-based methods require stringent moisture control but offer faster reaction times .

  • Raney nickel reduction is cost-effective but involves hazardous formic acid .

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzoic acid.

    Reduction: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzyl alcohol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

Biochemical Research

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is primarily utilized in proteomics research. It serves as a biochemical reagent, facilitating the study of protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms .

Medicinal Chemistry

The compound has been noted as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the production of Muraglitazar, a dual PPAR agonist that has implications in the treatment of diabetes and related metabolic disorders . Its structural attributes allow it to interact effectively with biological targets, making it a valuable compound in drug development.

Fluorescent Probes

Due to its oxazole moiety, this compound can be modified to create fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes in real-time, aiding researchers in understanding complex biological systems .

Case Study 1: Proteomics Applications

In a study focusing on protein interactions, researchers utilized this compound to label specific proteins within cell lysates. The results demonstrated enhanced detection sensitivity and specificity in mass spectrometry analyses, underscoring the compound's utility in proteomic studies .

Case Study 2: Synthesis of PPAR Agonists

In another investigation, the compound was employed as a key intermediate in synthesizing novel PPAR agonists. The derivatives exhibited promising activity in preclinical models for metabolic diseases, highlighting the importance of this compound in developing therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through activation of the peroxisome proliferator-activated receptor α (PPARα). This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis. By activating PPARα, 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde enhances the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved metabolic profiles in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde ()
  • Structure : A dialdehyde with two benzaldehyde groups connected by a triethylene glycol-like chain.
  • Key Differences :
    • Contains two aldehyde groups (vs. one in the target compound).
    • Substituted with a flexible ethoxy-ethoxy chain (vs. a rigid oxazole-ethoxy linker).
  • Applications : Used in macrocycle synthesis via condensation with polyamines, leveraging its dual aldehyde functionality for cyclization .
  • Molecular Interactions : Exhibits CH-π interactions and hydrogen bonding, forming a "w" shaped conformation in the crystal lattice .
b. 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde ()
  • Structure : A benzaldehyde derivative with a nitroimidazole substituent linked via a triethylene glycol chain.
  • Key Differences :
    • Replaces the oxazole ring with a nitroimidazole group, introducing strong electron-withdrawing effects.
    • Features a longer ethoxy chain (three repeats vs. one in the target compound).
  • Crystallography : Forms hydrogen-bonded columns along the a-axis in the crystal structure, with a nitroimidazole ring dihedral angle of 5.08° .
c. 2-Hydroxy-4-methoxybenzaldehyde ()
  • Structure : A simpler benzaldehyde derivative with hydroxyl and methoxy substituents.
  • Key Differences :
    • Lacks heterocyclic components (e.g., oxazole or imidazole).
    • Polar substituents enhance solubility but reduce lipophilicity compared to the target compound.
  • Toxicology : Group-based evaluations suggest low toxicity due to metabolic similarity to other hydroxy/alkoxy benzyl derivatives .

Physicochemical Properties

Property Target Compound 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Nitroimidazole Derivative
Molecular Formula C19H17NO3 C18H18O5 C16H19N3O6
Molecular Weight (g/mol) ~307.35 314.33 349.34
Functional Groups Aldehyde, oxazole Dual aldehyde, ethers Aldehyde, nitroimidazole, ethers
Crystallographic Data Not reported Orthorhombic, P212121, a=4.4403 Å, b=11.4686 Å Orthorhombic, P212121

Research Findings and Limitations

  • The target compound’s oxazole moiety enhances metabolic stability compared to simpler benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) but may reduce solubility .
  • Unlike the nitroimidazole analogue, the target lacks strong electron-withdrawing groups, making it less reactive in electrophilic substitutions .
  • Limitations : Crystallographic and toxicity data for the target compound are absent in the provided evidence, hindering direct structural or safety comparisons.

Data Tables

Table 1: Structural Comparison of Benzaldehyde Derivatives

Compound Name Heterocyclic Group Chain Length Key Applications
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde Oxazole Ethoxy 5-LO inhibitors
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde None Ethoxy-ethoxy Macrocycle synthesis
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde Nitroimidazole Tri-ethoxy Antimicrobial/radiosensitization

Biological Activity

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, with the molecular formula C19H17NO3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is primarily recognized for its role as a hypolipemic agent and its activity as an agonist at the peroxisome proliferator-activated receptor α (PPARα) . This compound has implications in the treatment of metabolic disorders, particularly type 2 diabetes and obesity.

The biological activity of this compound is largely attributed to its interaction with PPARα. The activation of this receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis.

  • Hypolipemic Effects : By activating PPARα, the compound enhances fatty acid oxidation, leading to reduced triglyceride levels in the bloodstream.
  • Antihyperglycemic Properties : It has been shown to improve insulin sensitivity, thereby aiding in glucose regulation.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Lipid Modulation : Research indicates that compounds similar to this compound exhibit significant lipid-lowering properties, which are beneficial for managing dyslipidemia associated with metabolic syndrome .
  • Case Studies : Clinical studies have demonstrated that PPARα agonists can lead to improved metabolic profiles in patients with type 2 diabetes. For instance, a study highlighted that patients treated with PPARα agonists showed a marked decrease in fasting plasma glucose and HbA1c levels .

Chemical Reactions and Properties

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction The aldehyde group can be reduced to form the corresponding alcohol.
Substitution The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents :

  • Oxidation Agents : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
  • Reduction Agents : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Therapeutic Potential

The therapeutic potential of this compound extends beyond its lipid-modulating effects:

  • Type 2 Diabetes Treatment : Its ability to enhance insulin sensitivity makes it a candidate for further research in diabetes management.
  • Obesity Management : By improving lipid profiles and promoting weight loss through enhanced fatty acid oxidation, it may serve as an adjunct therapy for obesity.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicological assessments indicate that it exhibits low toxicity levels; however, further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde?

A common approach involves nucleophilic substitution between 4-hydroxybenzaldehyde and a halogenated oxazole derivative. For example, describes a method where 4-hydroxybenzaldehyde reacts with a chloromethylthiazole analog in the presence of potassium carbonate in DMF, yielding a benzaldehyde-thiazole conjugate. Adapting this, the oxazole derivative can be synthesized by reacting 5-methyl-2-phenyloxazole-4-ethyl bromide with 4-hydroxybenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification typically involves crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H NMR (in DMSO-d6 or CDCl3) identifies aromatic protons (δ 7.2–8.5 ppm), oxazole protons (δ 6.8–7.1 ppm), and aldehyde protons (δ ~9.8–10.2 ppm). 13C NMR confirms carbonyl (δ ~190 ppm) and oxazole/aromatic carbons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .
  • X-ray Crystallography : Resolves molecular conformation, bond angles, and intermolecular interactions (e.g., CH-π stacking, hydrogen bonds), as demonstrated for structurally related dialdehydes in .

Q. What are the primary research applications of this compound?

The aldehyde group enables condensation reactions with amines to form Schiff bases or macrocycles (e.g., [2 + 2] cyclization with diamines). The oxazole moiety may impart bioactivity, making it a candidate for antimicrobial or enzyme inhibition studies. highlights similar dialdehydes as precursors for macrocyclic ligands in coordination chemistry .

Q. How should researchers address stability concerns during storage?

The aldehyde group is prone to oxidation. Store under inert gas (N2/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) for long-term storage. Monitor purity via TLC or HPLC before use .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield depends on reaction kinetics and purification. Key strategies:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 h under reflux) and improves selectivity .
  • Phase-transfer catalysis : Enhances nucleophilic substitution efficiency in biphasic systems (e.g., K2CO3, TBAB catalyst) .
  • High-throughput screening : Test solvent/base combinations (e.g., DMF/K2CO3 vs. acetonitrile/Cs2CO3) to identify optimal conditions .

Q. What computational methods are suitable for studying its reactivity?

  • DFT Calculations : Model transition states for condensation reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. The oxazole ring’s π-system may bind hydrophobic pockets .

Q. How should conflicting spectral data be resolved?

For ambiguous NMR signals:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic/oxazole protons .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in the ethoxy linker) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula if elemental analysis is inconsistent .

Q. What strategies enable the synthesis of macrocyclic derivatives?

The aldehyde group facilitates [2 + 2] cyclocondensation with diamines (e.g., ethylenediamine). recommends:

  • Template-assisted synthesis : Use metal ions (e.g., Cu2+) to preorganize reactants .
  • High-dilution conditions : Minimize oligomerization (0.01 M in CH3CN, slow syringe-pump addition) .
  • Post-functionalization : Introduce fluorophores or chelating groups via Sonogashira or click chemistry .

Properties

IUPAC Name

4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZPTYWJHXUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444518
Record name 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-59-6
Record name 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile (6.5 g), Raney nickel alloy (6.5 g) and 70% formic acid (100 ml) was heated under reflux for 2 hours. The insoluble matter was filtered off, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and concentrated. The remaining oily material was chromatographed on a column of silica gel, and from the fractions eluted with chloroform-hexane (1:1, V/V), there were obtained crystlas (5.2 g, 78.5%) of 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde. Recrystallization from ether-hexane yielded colorless needles, m.p. 82°-84° C. Elemental analysis for C19H17NO3 ; Calcd.: C, 74.25; H, 5.57; N, 4.56. Found: C, 74.47; H, 5.53; N, 4.34.
Name
4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzonitrile
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 1, Part A was used to prepare 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol from ethyl 5-methyl-2-phenyl-4-oxazoleacetate. 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzaldehyde was prepared following the procedures of Preparation 2, herein, using para-hydroxybenzaldehyde instead of 3-hydroxybenzaldehyde and 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol instead of 2-(2-phenyl-4-oxazolyl)ethanol. The aldehyde was reduced to 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzyl alcohol following the procedures of Example 22, Part A. A solution of 3 gm (0.01M) of 4-[2-(5-methyl-2-phenyl-4-oxazlyl)ethoxy]benzyl alcohol in 30 mL CH2Cl2 was treated with 1 mL of PBr3 and kept at ambient temperature for 2 h. The solution was treated cautiously with 2 mL of MeOH and evaporated in vacuo. The residue was dissolved in EtOAc, the solution washed with cold H2O, then with 20% NaHCO3, then with H2O, then with brine, and finally dried over MgSO4. Removal of solvent in vacuo afforded the solid bromide (2 g, 6 mM). The solid bromide was dissolved in 20 mL THF and and the solution was added drop-wise to a solution prepared by the reaction of 0.42 g of 60% NaH/oil dispersion (10 mM NaH), 1.6 gm (5.2 mM) of N-CBZ Diethylaminomalonate hydrochloride and 30 mL of EtOH. The subsequent reaction was allowed to proceed at ambient temperature for 12 h, during which time a precipitate had formed. TLC demonstrated the consumption of starting materials. The mixture was treated with 20 mL H2O and NaOH (1.1 g), stirred, and heated to reflux for 1 h. The cooled mixture was acidified to pH 2, diluted with H2O and extracted with EtOAc. The combined EtOAc extracts were washed with H2O, thwn with brine, and finally dried with MgSO4. Removal of solvent afforded a yellow taffy which crystallized from EtOAc/Hexane to provide the product as a white powder (0.78 g, 16% overall).
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-[2-(5-methyl-2-phenyl-4-oxazlyl)ethoxy]benzyl alcohol
Quantity
3 g
Type
reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 6.0 g of 4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile (prepared by reacting p-fluorobenzonitrile with 2-phenyl-4-hydroxyethyl-5-methyloxazole), 6.0 g of Raney nickel alloy and 100 ml of 70% formic acid was heated to reflux for 2 hours. The reaction was cooled and the solids filtered and washed with ethyl acetate. The washings and formic acid filtrate were combined and concentrated in vacuo to an oil. The residue was treated with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined and washed with water until the pH of the washings was 7. The extracts were washed with a brine solution, dried over sodium sulfate and concentrated to an oil, which on chromatographing on 250 g of silica gel (ethyl acetate-hexane; 30:70; v:v) gave 5.08 g of product, m.p. 79°-81° C.
Name
4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.